molecular formula C17H18N4O2 B3010735 N-(2-(1H-indol-3-yl)ethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1334373-88-4

N-(2-(1H-indol-3-yl)ethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B3010735
CAS No.: 1334373-88-4
M. Wt: 310.357
InChI Key: FSSOJHXXYQOZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound N-(2-(1H-indol-3-yl)ethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide features an indole moiety linked via an ethyl group to an acetamide backbone, which is further substituted with a 5-methyl-6-oxopyrimidinone heterocyclic system. Indole derivatives are critical in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals, often serving as intermediates for nitrogen-containing heterocycles and alkaloids .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-12-8-18-11-21(17(12)23)10-16(22)19-7-6-13-9-20-15-5-3-2-4-14(13)15/h2-5,8-9,11,20H,6-7,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSOJHXXYQOZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CC(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of indole derivatives with pyrimidine precursors. The structural formula can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{2}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be as low as 0.98 μg/mL against MRSA, indicating potent antibacterial action .

Table 1: Antibacterial Activity Data

BacteriaMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus (ATCC 25923)7.8012.50
MRSA (ATCC 43300)0.98Not reported
Mycobacterium tuberculosis (H37Rv)Not reportedNot reported
Candida albicans (ATCC 10231)7.8062.50

Antifungal Activity

The compound also exhibited antifungal activity against Candida albicans, with some derivatives showing moderate to significant activity. The MIC values ranged from 7.80 to 62.50 μg/mL for various synthesized compounds .

Anticancer Activity

In vitro studies demonstrated that several analogs of this compound displayed significant antiproliferative effects against various cancer cell lines, including A549 lung cancer cells. Compounds 3c , f , g , k , r , and z showed notable cytotoxicity, suggesting potential for further development as anticancer agents .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (μM)
Compound 3cA549Low
Compound 3fHeLaModerate
Compound 3gMCF7High

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial protein synthesis by binding to specific ribosomal sites.
  • Disruption of Membrane Integrity : It has been suggested that the compound disrupts bacterial cell membranes, leading to cell lysis.
  • Induction of Apoptosis in Cancer Cells : The anticancer effects might be mediated through the induction of apoptosis in malignant cells.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The indole-ethyl-acetamide scaffold is versatile, with biological activity heavily influenced by the heterocyclic substituent. Pyrimidinones may favor enzyme inhibition, while bulkier groups (e.g., benzo-dioxol in KCH-1521) modulate protein-protein interactions .
  • Unanswered Questions: Limited data exist on the target compound’s specific targets.

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